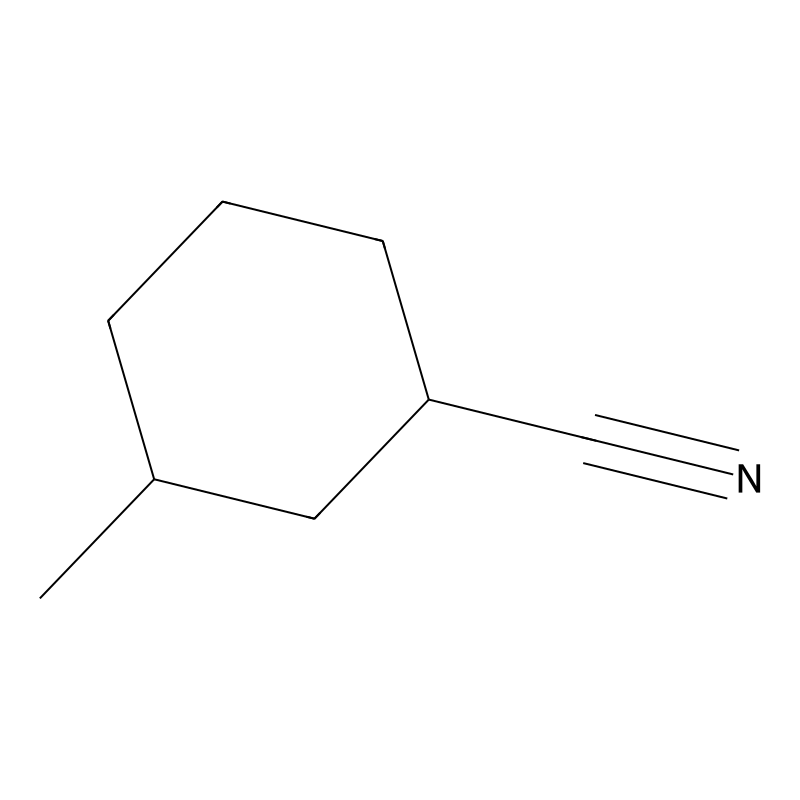

3-Methylcyclohexane-1-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Methylcyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring with a methyl group attached at the third position and a cyano group attached to the first carbon atom. Its molecular formula is and it has a molecular weight of approximately 123.2 g/mol. The structure features a six-membered carbon ring with single bonds, making it a saturated compound. Due to the presence of the cyano group, it exhibits unique chemical properties that may be of interest in various fields of research, particularly in organic synthesis and materials science .

- Hydrolysis: In the presence of water and an acid or base, the cyano group can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the cyano group, leading to various derivatives.

These reactions highlight its potential utility in synthetic organic chemistry .

The synthesis of 3-methylcyclohexane-1-carbonitrile can be achieved through various methods:

- Nitrilation of Cyclohexanol: Cyclohexanol can be treated with sodium cyanide in the presence of a suitable solvent to introduce the cyano group.

- Cyclization Reactions: Starting from appropriate precursors such as alkyl halides or alcohols, cyclization reactions can yield 3-methylcyclohexane-1-carbonitrile.

- Functional Group Transformation: Existing compounds with similar structures can undergo functional group transformations to produce this nitrile.

These methods illustrate its accessibility for further research and application in synthetic chemistry .

3-Methylcyclohexane-1-carbonitrile has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties may be exploited in developing new materials or polymers.

- Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound for drug development, particularly in areas targeting inflammation or pain management .

- Binding Studies: Investigating how this compound binds to proteins or enzymes could reveal its potential biological roles.

- Toxicological Assessments: Understanding its safety profile and potential toxicity is crucial for any applications in pharmaceuticals or consumer products.

These studies would provide insights into its behavior in biological systems and its practical applications .

Several compounds share structural similarities with 3-methylcyclohexane-1-carbonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylcyclohexane-1-carbonitrile | Similar structure but different attachment point | |

| 3-Methylcyclohexane-1-carboxylic acid | Contains a carboxylic acid functional group | |

| 1-Amino-3-methylcyclohexane-1-carbonitrile | Contains an amino group, altering reactivity |

The uniqueness of 3-methylcyclohexane-1-carbonitrile lies in its specific combination of a methyl group and a cyano group positioned on a cyclohexane ring, which may influence its reactivity and potential applications compared to these similar compounds .

The synthesis of 3-methylcyclohexane-1-carbonitrile has historically relied on multi-step organic transformations, often starting from cyclohexanone or cyclohexanol derivatives. One classical pathway involves the nitrilation of cyclohexanol through treatment with sodium cyanide in a polar aprotic solvent, facilitating the substitution of the hydroxyl group with a cyano moiety. This method, while straightforward, faces challenges in regioselectivity and yield optimization due to competing side reactions.

A more refined approach involves the condensation of cyclohexanone with methyl hydrazinecarboxylate under acidic conditions, followed by oxidation and cleavage steps. For instance, bromine-mediated oxidation in a dichloromethane/NaHCO₃ biphasic system has been employed to generate intermediates such as methyl (1-cyanocyclohexyl)diazenecarboxylate, which undergoes alkaline hydrolysis to yield the target nitrile. However, this method’s reliance on environmentally hazardous solvents like dichloromethane and energy-intensive isolation steps limits its industrial scalability.

Key Challenges in Traditional Methods:

- Solvent Toxicity: Dichloromethane, a common solvent in these syntheses, poses significant environmental and health risks.

- Economic Viability: High reagent costs (e.g., bromine) and multi-step purification processes reduce cost-effectiveness.

- Regioselectivity: Achieving precise substitution patterns on the cyclohexane ring remains challenging, often requiring protective groups or tailored reaction conditions.

Modern Catalytic Cyanation Strategies

Recent advancements in catalysis have revolutionized nitrile synthesis, offering more efficient routes to 3-methylcyclohexane-1-carbonitrile. Copper-catalyzed cyanation, for example, enables direct coupling of aryl halides with formamide as a nitrile source. In one protocol, 4-iodotoluene reacts with formamide in the presence of CuI and PPh₃, followed by phosphorylation with POCl₃ at elevated temperatures to yield aryl nitriles. This method achieves high yields (up to 90%) under mild conditions, though substrate scope limitations persist for sterically hindered cyclohexane derivatives.

Metal-free strategies using hypervalent iodine(III) reagents represent another breakthrough. For instance, [bis(trifluoroacetoxy)iodo]arenes react with alkenes and trimethylsilyl cyanide (TMSCN) to facilitate direct C–H cyanation. This approach demonstrates remarkable diastereoselectivity for trisubstituted alkenes, making it suitable for synthesizing structurally complex nitriles like 3-methylcyclohexane-1-carbonitrile. Mechanistic studies suggest a reversible alkene activation step, followed by regioselective cyanide transfer, enabling precise control over product configuration.

Comparative Analysis of Catalytic Methods:

Green Chemistry Perspectives in Nitrile Formation

The push for sustainable synthesis has driven innovation in one-pot methodologies and solvent recycling. A notable example is the development of a unified methanol-based process for cyclohexanecarbonitrile, which eliminates dichloromethane and enables reagent recovery. Sodium hypochlorite or hydrogen peroxide serves as a green oxidant, reducing hazardous waste generation. Atom efficiency metrics reveal that these methods achieve 65–75% atom utilization, compared to 50% in traditional routes.

Green Metrics Evaluation:

- EcoScale: New one-pot methods score 78–82 (excellent), outperforming classical syntheses (EcoScale: 45).

- Sustainability Index (SIS): Combines atom economy, solvent safety, and energy use; one-pot protocols score 8.5/10 vs. 4.2/10 for multi-step approaches.

- Solvent Recycling: Methanol and copper catalysts are recovered and reused, cutting material costs by 30%.

The hydrogenation of 3-Methylcyclohexane-1-carbonitrile to amine derivatives represents one of the most significant and extensively studied catalytic transformations in organic chemistry. This process involves the reduction of the carbon-nitrogen triple bond through various mechanistic pathways, each offering distinct advantages in terms of selectivity, efficiency, and practical application.

Mechanistic Pathways and Catalyst Systems

The hydrogenation of 3-Methylcyclohexane-1-carbonitrile proceeds through multiple distinct pathways, each determined by the specific catalyst system employed. Palladium-copper-iron nanoparticle catalysts supported on magnetite nanospheres have demonstrated exceptional performance in this transformation [1]. These multicomponent nanocatalyst systems achieve primary amine selectivity exceeding 95% under optimized conditions, with turnover frequencies reaching 2,929 per hour for palladium active sites.

The mechanistic understanding reveals that palladium and copper contribute synergistically to the transformation process, while iron serves a crucial role in electronic modulation. The palladium component facilitates the decomposition of hydrogen sources such as ammonia borane, generating active hydrogen species that are subsequently stored on the ferric oxide support through hydrogen spillover mechanisms [1]. This storage capacity enables controlled hydrogen release during the catalytic cycle.

Ruthenium-based pincer complexes have emerged as highly effective catalysts for nitrile hydrogenation, operating through an outer-sphere mechanism that involves dearomatization of the pyridine ring in the ligand structure [2]. The ruthenium complex PNN catalyst achieves complete conversion of aromatic nitriles to primary amines under relatively mild conditions, with selectivity values exceeding 99% in optimized systems.

Primary Amine Formation Pathways

The formation of primary amines from 3-Methylcyclohexane-1-carbonitrile involves a sequential reduction process that proceeds through imine intermediates. Cobalt-based catalysts have demonstrated remarkable selectivity for primary amine formation, particularly when employing hexagonal close-packed cobalt nanoparticles [3]. These catalysts achieve 97% selectivity for benzylamine formation from benzonitrile under mild conditions without requiring ammonia addition.

The cobalt-mediated process involves initial hydrogen activation followed by sequential addition to the nitrile carbon, forming an imine intermediate that undergoes further reduction to yield the primary amine product. The phase-dependent selectivity observed with different cobalt crystal structures reveals that hexagonal close-packed cobalt surfaces exhibit superior performance compared to face-centered cubic structures [3].

Iron phosphide nanocrystals have emerged as promising air-stable catalysts for liquid-phase nitrile hydrogenation [4]. These catalysts address the traditional limitations of iron-based systems by providing enhanced stability while maintaining high catalytic activity. The iron phosphide structure enables efficient hydrogenation of various nitriles to primary amines with excellent reusability characteristics.

Secondary Amine Formation Mechanisms

The selective formation of secondary amines from 3-Methylcyclohexane-1-carbonitrile requires carefully controlled catalytic conditions that favor condensation reactions between primary amine products and imine intermediates. Palladium-platinum alloy nanoparticles have demonstrated exceptional selectivity for secondary amine formation under ambient conditions [5].

The bimetallization between palladium and platinum creates heteroatomic Pd-Pt sites that facilitate cyano group activation through enhanced back-donation from electron-enriched platinum species to the carbon atom of the cyano group [5]. This electronic effect accelerates the rate-determining step in the catalytic cycle, leading to improved selectivity for secondary amine products.

Atomically dispersed palladium species stabilized on defect-rich nanodiamond-graphene hybrid supports demonstrate remarkable selectivity control in nitrile hydrogenation [6]. Single palladium atoms preferentially generate secondary amines with turnover frequencies of 709 per hour and selectivity exceeding 98%, while fully exposed palladium clusters with an average of three atoms exhibit high selectivity toward primary amines.

Reaction Kinetics and Mechanistic Insights

The kinetics of 3-Methylcyclohexane-1-carbonitrile hydrogenation are strongly influenced by the electronic properties of the catalyst surface and the nature of the metal-support interactions. Density functional theory calculations have revealed that the dissociative adsorption pattern of hydrogen and the subsequent hydrogenation pathway of benzylideneimine intermediates are governed by the structure of atomically dispersed catalysts [6].

The transfer hydrogenation approach using ammonia borane as a hydrogen donor has proven particularly effective for controlling product selectivity [1]. This method enables the selective formation of either primary or secondary amines through electronic modulation of the catalyst system. The iron-copper alloy formation results in decreased activity of electron-rich copper, extending the lifetime of imine intermediates and facilitating nucleophilic attack by primary amines.

Microkinetic modeling studies have demonstrated that the relative rates of primary amine formation versus secondary amine formation are contingent upon various factors including ammonia pressure, reaction temperature, and the specific catalyst composition [7]. Higher ammonia pressure generally favors primary amine selectivity, while elevated temperatures tend to reduce primary amine selectivity.

Asymmetric Catalysis Using Chiral Transition Metal Complexes

The asymmetric hydrogenation of 3-Methylcyclohexane-1-carbonitrile using chiral transition metal complexes represents a sophisticated approach to controlling stereochemical outcomes in catalytic transformations. This methodology enables the synthesis of enantiomerically enriched amine derivatives with high selectivity and efficiency.

Rhodium-Based Chiral Catalysts

Rhodium complexes bearing chiral diphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of nitriles. The rhodium-catalyzed system using bis(diphenylphosphino)ferrocene derivatives achieves high enantioselectivity in the reduction of sterically hindered substrates [8]. These catalysts operate through a mechanism involving hydrogen oxidative addition to form octahedral rhodium dihydride complexes before substrate coordination.

The rhodium catalyst prepared by combining cationic rhodium chiral diphosphine complex with potassium carbonate under pressurized hydrogen demonstrates full conversion and enantioselectivity exceeding 95% in the asymmetric hydrogenation of tetrasubstituted enamines [8]. The base-assisted mechanism involves the formation of hydride complexes that facilitate substrate activation and subsequent stereoselective reduction.

Binuclear rhodium complexes have shown promise in asymmetric hydrogenation applications, though their application to nitrile substrates remains less extensively studied compared to their use with other functional groups [9]. The bimetallic cooperation in these systems can potentially enhance both activity and selectivity through cooperative activation mechanisms.

Iridium-Based Asymmetric Systems

Iridium complexes have emerged as highly effective catalysts for asymmetric transformations, particularly those employing chiral-at-metal approaches. The substitutionally labile yet configurationally stable chiral-at-metal iridium complexes demonstrate exceptional performance in asymmetric catalysis [10]. These systems utilize metal-centered chirality as the sole source of stereochemical control, entirely relying on achiral ligands in the coordination sphere.

The bis-cyclometalated iridium complexes achieve high enantioselectivity through direct chirality transfer from the chiral metal center to the coordinated substrate [10]. This approach offers significant advantages in terms of catalyst design simplicity and operational convenience, as it eliminates the need for complex chiral ligand synthesis.

Chiral-at-iridium catalysts have demonstrated remarkable stability and reusability in asymmetric transformations. The octahedral iridium center maintains its configurational integrity throughout the catalytic cycle, enabling consistent enantioselectivity across multiple reaction cycles [11]. These catalysts exhibit high solvent tolerance and can operate under ambient conditions without requiring cryogenic temperatures.

Ruthenium and Alternative Metal Systems

Ruthenium-based asymmetric catalysts have found significant application in the enantioselective reduction of various functional groups, including nitriles. The ruthenium-BINAP system demonstrates excellent performance in asymmetric hydrogenation reactions, achieving enantioselectivities in the range of 75-90% for heterocyclic nitrile substrates [12].

Rare-earth metal complexes have emerged as promising alternatives for asymmetric nitrile transformations. Chiral bis(oxazolinato) rare-earth metal catalysts enable highly enantioselective addition/hydroamidination of nitriles to allylamines [13]. These systems utilize yttrium and praseodymium amido complexes to achieve moderate to good yields with high enantioselectivity under mild conditions.

The lanthanide-based approach offers unique advantages in terms of functional group tolerance and operational simplicity. The bis(oxazolinato) ligand framework provides effective chiral induction while maintaining catalyst stability under the reaction conditions [13].

Mechanistic Considerations in Asymmetric Catalysis

The mechanisms underlying asymmetric nitrile hydrogenation involve complex interactions between the chiral catalyst, substrate, and reaction environment. Density functional theory calculations have provided valuable insights into the origin of enantioselectivity in these systems [12]. The chiral ligand environment creates preferential binding modes for the substrate, leading to selective formation of one enantiomer over the other.

Kinetic modeling studies have revealed that the desymmetrization process in asymmetric hydrogenation follows predictable patterns that can be optimized through careful catalyst design [12]. The residence time of intermediates on the catalyst surface plays a crucial role in determining the overall enantioselectivity of the transformation.

The electronic effects of different ligand substituents significantly influence both the activity and selectivity of chiral catalysts. Electron-donating and electron-withdrawing groups on the ligand backbone can modulate the electronic properties of the metal center, thereby affecting the binding affinity and activation barriers for different substrate orientations [14].

Phase-Dependent Selectivity in Nanoparticle-Mediated Reactions

The influence of catalyst phase on the selectivity of 3-Methylcyclohexane-1-carbonitrile transformations represents a fundamental aspect of heterogeneous catalysis that significantly impacts product distribution and reaction efficiency. Phase-dependent selectivity emerges from the distinct electronic and structural properties of different catalyst phases, particularly in nanoparticle-mediated systems.

Crystal Phase Effects in Cobalt Catalysts

Cobalt nanoparticles exhibit remarkable phase-dependent selectivity in nitrile hydrogenation reactions, with hexagonal close-packed and face-centered cubic structures demonstrating distinctly different catalytic behaviors [3]. The cobalt-hcp phase achieves 97% selectivity for primary amine formation from benzonitrile, while cobalt-fcc phase produces a mixture of primary and secondary amines with significantly lower primary amine selectivity.

The crystal structure differences between hcp and fcc cobalt phases result in distinct surface properties that influence the adsorption and activation of both hydrogen and nitrile substrates. Hexagonal close-packed cobalt surfaces demonstrate superior performance in primary imine hydrogenation while simultaneously exhibiting rate-limited condensation between primary imine and primary amine intermediates [3].

Mechanistic studies have revealed that the phase-dependent selectivity originates from differences in the reaction kinetics of individual steps in the catalytic cycle. The adsorption capacity of different cobalt phases for benzylamine and dibenzylimine varies significantly, with hcp surfaces showing limited adsorption capacity that favors primary amine formation [3].

Nanoparticle Size and Morphology Effects

The size-dependent properties of metal nanoparticles play a crucial role in determining catalytic selectivity and activity. Platinum nanoparticles of different shapes demonstrate varying catalytic performance, with tetrahedral particles exhibiting the highest activity due to their greater fraction of surface atoms located on corners and edges [15]. These defect sites serve as highly active catalytic centers for nitrile transformation reactions.

Surface morphology significantly influences electrocatalytic selectivity through mechanisms involving the escape of reaction intermediates from the catalyst surface [16]. The roughness of catalyst surfaces, quantified by the density of catalytically active sites, determines the selectivity toward specific products in multi-step reaction pathways.

Nanoparticle stability during catalytic reactions represents a critical consideration in phase-dependent selectivity. Shape evolution of nanoparticles during catalysis can lead to changes in selectivity patterns, with tetrahedral and cubic platinum nanoparticles gradually transforming toward more stable spherical morphologies [15].

Support Effects and Metal-Support Interactions

The support material plays a fundamental role in determining the phase-dependent selectivity of supported nanoparticle catalysts. Titanium dioxide supports enhance the activity of iron phosphide nanocrystals in liquid-phase nitrile hydrogenation through strong metal-support interactions that modify the electronic properties of the active phase [4].

Defect-rich supports such as nanodiamond-graphene hybrids provide unique stabilization environments for atomically dispersed metal species [6]. These supports enable the formation of single-atom catalysts and small clusters with distinctly different selectivity patterns compared to larger nanoparticles.

Electronic modulation by support materials can significantly alter the phase-dependent selectivity of catalysts. The redox properties of supports like ceria enable dynamic changes in the oxidation state of supported metal species, leading to phase-dependent variations in catalytic performance [17].

Homogeneous versus Heterogeneous Phase Behavior

The phase behavior of catalytic systems encompasses both the physical phase of the catalyst and the reaction medium. Homogeneous catalysts generally exhibit different selectivity patterns compared to their heterogeneous counterparts due to the absence of surface effects and mass transfer limitations [18].

Tunable solvents represent an innovative approach to combining the benefits of homogeneous and heterogeneous catalysis. These systems enable homogeneous catalysis with facile separation through pressure-induced phase changes using carbon dioxide [18]. The phase-switching behavior allows for optimal reaction conditions during catalysis followed by efficient catalyst recovery.

Liquid-solid phase interactions in heterogeneous catalysis significantly influence the selectivity of nitrile transformations. The adsorption-desorption equilibria of reactants and products on the catalyst surface determine the residence time of intermediates and thus the overall product distribution [19].

Dynamic Phase Changes and Catalyst Evolution

Dynamic phase changes in nanoparticle catalysts during operation represent a critical factor in phase-dependent selectivity. Size-dependent phase transformations can occur under reaction conditions, leading to catalyst deactivation or selectivity changes over time [20]. These transformations are particularly relevant in high-temperature processes where sintering and phase segregation can occur.

In-situ characterization techniques have revealed that catalyst evolution during nitrile hydrogenation involves complex restructuring processes that affect both activity and selectivity. The dynamic behavior of metal nanoparticles under reaction conditions must be considered when designing phase-selective catalysts [21].